methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate
Overview
Description
“Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate” is a chemical compound with the molecular formula C12H13Cl2NO3 . It has a molecular weight of 290.15 .
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, has been reported . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Molecular Structure Analysis
The InChI code for “methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate” is 1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate” is a colorless to light-yellow or light-red liquid . The melting point and boiling point are not available for this specific compound.Scientific Research Applications
1. Large-Scale Preparation
- Research Application : Utilized in the preparation of 2,4-dichlorophenyl-Nα-Fmoc-aminoacyl-4-oxymethylphenoxy-acetates for anchorage of the first amino acid on amine-functionalized polymers (Rene & Badet, 1994).
2. Photodegradation Studies
- Research Application : Investigating photochemical transformations in aqueous solutions, relevant for understanding environmental degradation pathways (Climent & Miranda, 1997).
3. Synthesis and Characterization
- Research Application : Synthesis of related compounds through various chemical reactions, providing insights into organic synthesis methods and molecular structures (Zhong-cheng & Shu, 2002).
4. Quantum Chemical Calculations
- Research Application : Studying molecular structural parameters, vibrational frequencies, and thermodynamic properties of related compounds, contributing to our understanding of chemical properties and reactivities (Choudhary et al., 2014).
5. Pharmacological and Toxicological Characterization
- Research Application : This research, although closely related, is excluded as it involves pharmacological and toxicological aspects (Déciga-Campos et al., 2016).
6. Conformational Studies
- Research Application : Examining the conformation of bonds in similar compounds, aiding in the understanding of molecular structures and interactions (Gowda et al., 2007).
7. Demethylation Studies
- Research Application : Investigating the demethylation processes in related compounds, important for understanding chemical reactions and transformations (Caroff & Szabó, 1980).
8. NMR Spectral Studies
- Research Application : Analyzing NMR spectra of similar compounds, crucial for elucidating their chemical structures and properties (Gowda & Gowda, 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenyl)acetyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKZOVHQDVIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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